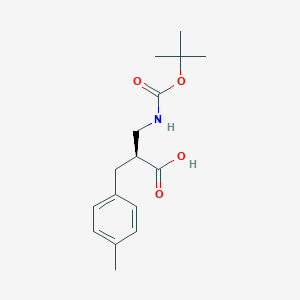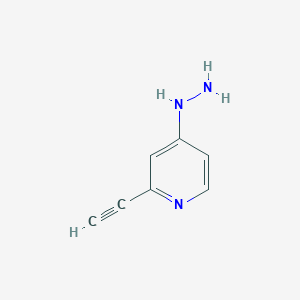
2-Ethynyl-4-hydrazinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-4-hydrazinylpyridine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields. This compound is characterized by the presence of an ethynyl group at the 2-position and a hydrazinyl group at the 4-position of the pyridine ring.
準備方法
The synthesis of 2-Ethynyl-4-hydrazinylpyridine can be achieved through several methods. One common method involves the substitution of halogens by a hydrazino group and the reduction of the corresponding diazonium salts . Another method includes the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride . Industrial production methods often involve the use of large-scale organic synthesis techniques, ensuring high yields and purity of the final product.
化学反応の分析
2-Ethynyl-4-hydrazinylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl and hydrazinyl groups can participate in substitution reactions, often using reagents like halogens or alkylating agents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrazine derivatives.
科学的研究の応用
2-Ethynyl-4-hydrazinylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
作用機序
The mechanism of action of 2-Ethynyl-4-hydrazinylpyridine involves its interaction with molecular targets and pathways within biological systems. The ethynyl group can participate in various chemical reactions, while the hydrazinyl group can form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to changes in the activity of the target molecules, influencing biological processes such as enzyme inhibition or activation .
類似化合物との比較
2-Ethynyl-4-hydrazinylpyridine can be compared with other similar compounds, such as:
2-Ethynylpyridine: Lacks the hydrazinyl group, making it less versatile in terms of hydrogen bonding and enzyme interactions.
4-Hydrazinylpyridine: Lacks the ethynyl group, which limits its ability to participate in certain chemical reactions.
2-Ethynyl-3-methylpyridine: Contains a methyl group instead of a hydrazinyl group, affecting its reactivity and applications.
特性
分子式 |
C7H7N3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
(2-ethynylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C7H7N3/c1-2-6-5-7(10-8)3-4-9-6/h1,3-5H,8H2,(H,9,10) |
InChIキー |
GMQAJBUBCXUDDP-UHFFFAOYSA-N |
正規SMILES |
C#CC1=NC=CC(=C1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


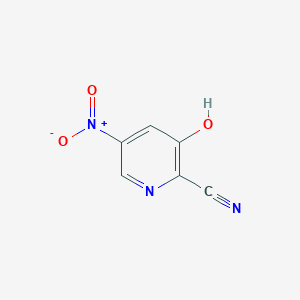
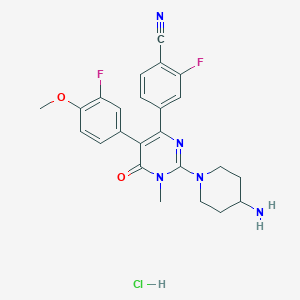
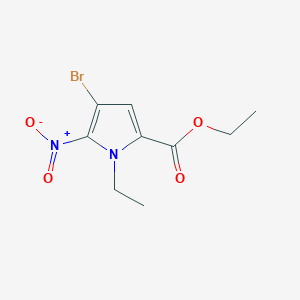
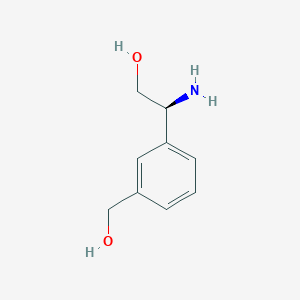
![7-[(5-aminopentyl)oxy]-N~4~-[1-(5-aminopentyl)piperidin-4-yl]-N~2~-[3-(dimethylamino)propyl]-6-methoxyquinazoline-2,4-diamine](/img/structure/B15224897.png)

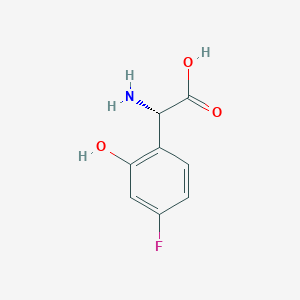
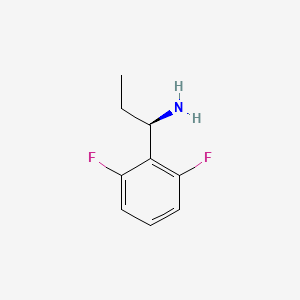
![6-Fluoro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B15224925.png)
![2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione](/img/structure/B15224939.png)
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B15224953.png)

![Imidazo[1,2-a]pyridine-2,6-dicarbonitrile](/img/structure/B15224996.png)
